molecular formula C13H17Br2FN2S B1461121 N'-(2,4-Dibromo-6-fluorophenyl)-N,N-diisopropylthiourea CAS No. 1980054-14-5

N'-(2,4-Dibromo-6-fluorophenyl)-N,N-diisopropylthiourea

Cat. No.: B1461121
CAS No.: 1980054-14-5
M. Wt: 412.16 g/mol
InChI Key: DZTKKEKJDCRIJZ-UHFFFAOYSA-N
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Description

N’-(2,4-Dibromo-6-fluorophenyl)-N,N-diisopropylthiourea is a synthetic organic compound characterized by the presence of bromine, fluorine, and thiourea functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,4-Dibromo-6-fluorophenyl)-N,N-diisopropylthiourea typically involves the reaction of 2,4-dibromo-6-fluoroaniline with diisopropylthiocarbamoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-5°C to ensure the stability of the reactants and products.

Industrial Production Methods

On an industrial scale, the production of N’-(2,4-Dibromo-6-fluorophenyl)-N,N-diisopropylthiourea may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity starting materials and solvents is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N’-(2,4-Dibromo-6-fluorophenyl)-N,N-diisopropylthiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The bromine atoms can be reduced to form the corresponding fluorophenylthiourea.

    Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfinyl and sulfonyl derivatives.

    Reduction: Fluorophenylthiourea.

    Substitution: Various substituted thiourea derivatives depending on the nucleophile used.

Scientific Research Applications

N’-(2,4-Dibromo-6-fluorophenyl)-N,N-diisopropylthiourea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(2,4-Dibromo-6-fluorophenyl)-N,N-diisopropylthiourea involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2,4-Dibromo-6-fluorophenyl)thiourea
  • N’-(2,4-Dibromo-6-fluorophenyl)-N-methylthiourea
  • N’-(2,4-Dibromo-6-fluorophenyl)-N-ethylthiourea

Uniqueness

N’-(2,4-Dibromo-6-fluorophenyl)-N,N-diisopropylthiourea is unique due to the presence of diisopropyl groups, which can influence its solubility, stability, and reactivity

Properties

IUPAC Name

3-(2,4-dibromo-6-fluorophenyl)-1,1-di(propan-2-yl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Br2FN2S/c1-7(2)18(8(3)4)13(19)17-12-10(15)5-9(14)6-11(12)16/h5-8H,1-4H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZTKKEKJDCRIJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=S)NC1=C(C=C(C=C1Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Br2FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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